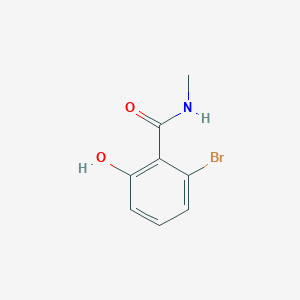![molecular formula C9H8FNO4 B14843837 [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methoxycarbonyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the acetic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the pyridine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable.
作用機序
The mechanism of action of [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.
類似化合物との比較
4-Fluoropyridine: Shares the fluorine substitution but lacks the methoxycarbonyl and acetic acid groups.
6-Methoxycarbonylpyridine: Contains the methoxycarbonyl group but lacks the fluorine and acetic acid groups.
Pyridine-2-acetic acid: Contains the acetic acid group but lacks the fluorine and methoxycarbonyl groups.
Uniqueness: [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the combination of the fluorine atom, methoxycarbonyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H8FNO4 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC名 |
2-(4-fluoro-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)7-3-5(10)2-6(11-7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
XZHJVNMHIXUVIA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)

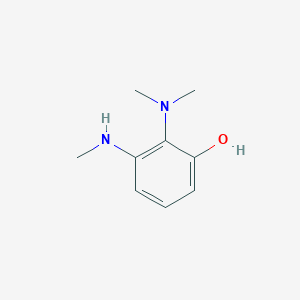
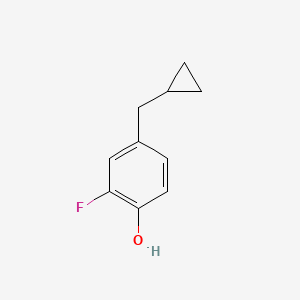
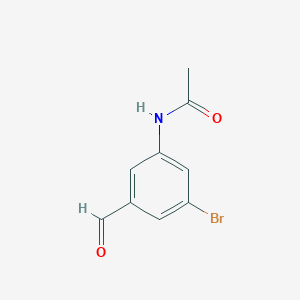
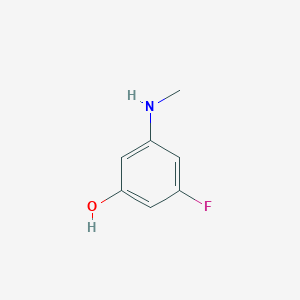

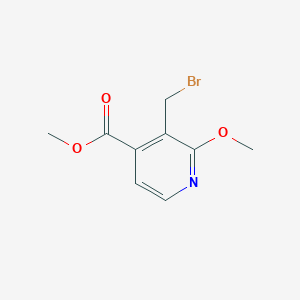
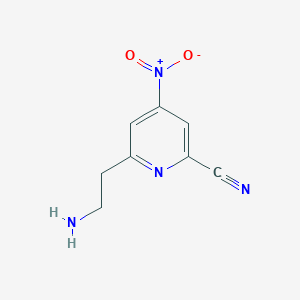
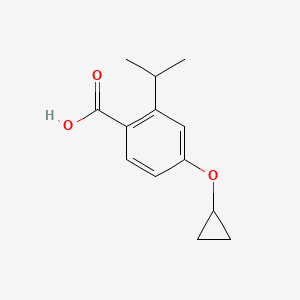
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)

